molecular formula C19H27N5O4S B12906934 tert-Butyl ((S)-1-(1-((R)-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

tert-Butyl ((S)-1-(1-((R)-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate

Cat. No.: B12906934
M. Wt: 421.5 g/mol
InChI Key: XTLPVBOZDSVGIT-ZFWWWQNUSA-N
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Description

tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: is a complex organic compound that features a combination of amino, mercapto, indole, and carbamate functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate typically involves multi-step organic reactions. The process may start with the preparation of the indole derivative, followed by the introduction of the hydrazinyl and mercaptopropanoyl groups. The final step often involves the formation of the carbamate group under specific reaction conditions, such as the use of tert-butyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production of this compound would require optimization of the synthetic route to ensure high yield and purity. This might involve the use of automated synthesis equipment and stringent quality control measures to monitor the reaction progress and product quality.

Chemical Reactions Analysis

Types of Reactions

tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate can undergo various chemical reactions, including:

    Oxidation: The mercapto group can be oxidized to form disulfides.

    Reduction: The carbonyl group in the carbamate can be reduced to form alcohols.

    Substitution: The amino group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide or other oxidizing agents.

    Reduction: Sodium borohydride or lithium aluminum hydride.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the mercapto group would yield disulfides, while reduction of the carbonyl group would yield alcohols.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique functional groups make it a versatile intermediate in organic synthesis.

Biology

In biology, the compound may be studied for its potential biological activity. The presence of the indole group suggests that it could interact with biological receptors or enzymes.

Medicine

In medicine, this compound could be investigated for its potential therapeutic properties. The combination of amino, mercapto, and indole groups may confer unique pharmacological activities.

Industry

In industry, this compound could be used in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism by which tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate exerts its effects would depend on its specific application. In biological systems, it may interact with enzymes or receptors, modulating their activity. The indole group could play a key role in binding to target proteins, while the amino and mercapto groups could participate in redox reactions or form covalent bonds with biological molecules.

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate: can be compared with other compounds that have similar functional groups, such as:

Uniqueness

The uniqueness of tert-Butyl ((S)-1-(1-(®-2-amino-3-mercaptopropanoyl)hydrazinyl)-3-(1H-indol-3-yl)-1-oxopropan-2-yl)carbamate lies in its combination of functional groups, which may confer unique chemical and biological properties

Properties

Molecular Formula

C19H27N5O4S

Molecular Weight

421.5 g/mol

IUPAC Name

tert-butyl N-[(2S)-1-[amino-[(2R)-2-amino-3-sulfanylpropanoyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]carbamate

InChI

InChI=1S/C19H27N5O4S/c1-19(2,3)28-18(27)23-15(17(26)24(21)16(25)13(20)10-29)8-11-9-22-14-7-5-4-6-12(11)14/h4-7,9,13,15,22,29H,8,10,20-21H2,1-3H3,(H,23,27)/t13-,15-/m0/s1

InChI Key

XTLPVBOZDSVGIT-ZFWWWQNUSA-N

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H](CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)[C@H](CS)N)N

Canonical SMILES

CC(C)(C)OC(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)N(C(=O)C(CS)N)N

Origin of Product

United States

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